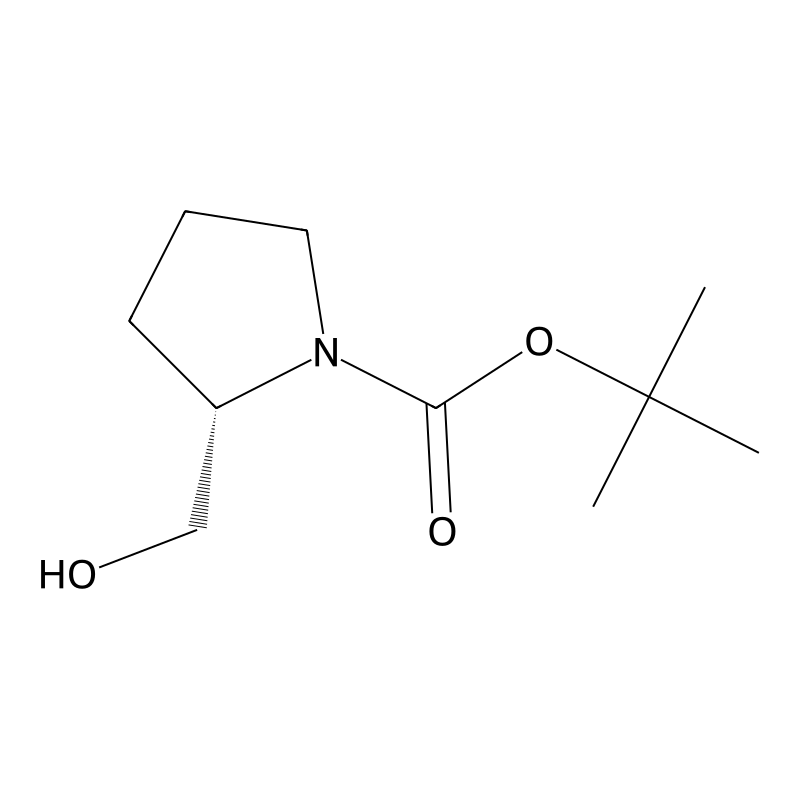N-Boc-L-prolinol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Building Block in Peptide Synthesis:
N-Boc-L-prolinol is a valuable building block for the synthesis of peptides, which are chains of amino acids. The "Boc" group (tert-butoxycarbonyl) protects the amino group of the proline molecule, allowing for the selective formation of peptide bonds with other amino acids. This selective protection strategy is essential for the controlled assembly of complex peptide sequences. Source: Sigma-Aldrich:
Precursor for the Preparation of Other Compounds:
N-Boc-L-prolinol can be used as a starting material for the synthesis of various other molecules, including:
- N-Boc-proline derivatives: These derivatives are useful in various applications, such as catalysis and medicinal chemistry.
- Proline-containing heterocycles: These are cyclic compounds that incorporate a proline ring and are of interest in drug discovery due to their potential biological activities. Source: Journal of the American Chemical Society:
N-Boc-L-prolinol is a derivative of proline, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular formula is C10H19NO3, and it has a molecular weight of 201.27 g/mol. This compound appears as a white to off-white microcrystalline powder and is utilized primarily as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and catalysts .
- Aldol Reactions: Serving as a chiral auxiliary, it aids in the formation of enantioselective aldol products.
- Hydrogenation: It can be reduced to yield corresponding amines or alcohols.
- Formation of Amides: The hydroxyl group can react with carboxylic acids or their derivatives to form amides, which are crucial in drug synthesis.
The reactivity of N-Boc-L-prolinol makes it valuable for constructing complex organic molecules .
N-Boc-L-prolinol exhibits notable biological activities, particularly in medicinal chemistry. It has been identified as a precursor for synthesizing compounds that inhibit the hepatitis C virus non-structural protein 5A (NS5A), which is crucial for viral replication. This makes it significant in developing antiviral therapies . Additionally, its chirality allows for specific interactions with biological targets, enhancing its utility in drug design.
The synthesis of N-Boc-L-prolinol typically involves the following steps:
- Protection of Proline: L-proline is treated with tert-butyloxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
- Purification: The reaction mixture is washed and purified using techniques like column chromatography to isolate N-Boc-L-prolinol.
- Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.
This method yields high purity and good yields, making it efficient for laboratory and industrial applications .
N-Boc-L-prolinol finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in synthesizing antiviral drugs, including daclatasvir for hepatitis C treatment.
- Catalysis: It is used in creating enantioselective catalysts for asymmetric synthesis.
- Organic Synthesis: The compound acts as a chiral auxiliary in various organic transformations, aiding in the production of complex molecules .
Studies have shown that N-Boc-L-prolinol interacts with various biological systems due to its structural properties. Its role as a chiral auxiliary allows it to influence reaction pathways significantly, leading to the formation of specific stereoisomers. This property is particularly useful in drug development, where stereochemistry plays a crucial role in biological activity and efficacy .
N-Boc-L-prolinol can be compared with other proline derivatives and amino acid analogs:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| L-Proline | Natural amino acid | Non-protected form; direct biological activity |
| N-Boc-L-Proline | Protected amino acid | Used extensively in organic synthesis |
| N-Acetyl-L-Proline | Acetylated amino acid | Different protective group; less steric bulk |
| L-Prolinamide | Amide derivative | Contains an amide bond; different reactivity |
N-Boc-L-prolinol stands out due to its unique combination of protective group and hydroxyl functionality, which enhances its versatility in synthetic applications while maintaining biological relevance .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








